5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Description
5-Amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a heterocyclic compound featuring a thiazolo[3,2-a]pyridine core substituted with a 2-chlorophenyl group at position 7 and dicarbonitrile groups at positions 6 and 6. Its structural uniqueness arises from the steric and electronic effects of the 2-chlorophenyl substituent, which differentiates it from analogues with para-substituted or non-halogenated aryl groups.
Properties
IUPAC Name |
5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-12-4-2-1-3-9(12)13-10(7-17)14(19)20-5-6-21-15(20)11(13)8-18/h1-4,13H,5-6,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPMMJNKSFFYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(C(=C(N21)N)C#N)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile can be achieved through a multi-component reaction. One common method involves the use of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This approach includes several reaction steps such as N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of multi-component reactions and the use of readily available starting materials suggest that it can be produced efficiently on a larger scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the nitro group if present in derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolopyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: In biological research, it is studied for its antibacterial and antifungal properties .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, particularly against leukemia, lung cancer, and melanoma .
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties .
Mechanism of Action
The exact mechanism of action of 5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis . The compound may inhibit key enzymes in bacterial and fungal cells, leading to their death .
Comparison with Similar Compounds
Table 2: Pharmacological Profiles of Analogues
- Anti-Diabetic Potential: The target compound’s dicarbonitrile groups and chlorophenyl moiety are structurally analogous to 4e, a potent α-amylase inhibitor. Molecular docking simulations suggest that the 2-chlorophenyl group may improve hydrophobic interactions with the enzyme’s active site, though this requires validation .
- Antimicrobial Activity : Derivatives like 16b exhibit moderate antimicrobial effects, but the target compound’s ortho-substitution could enhance membrane penetration due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The 2-chlorophenyl group likely increases logP compared to methoxy-substituted analogues, reducing aqueous solubility but improving blood-brain barrier penetration .
Biological Activity
5-Amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield the target compound with varying degrees of efficiency. The general synthetic route includes:
- Formation of Thiazole Ring : The initial step often involves the reaction of appropriate thiazole precursors.
- Cyclization : Subsequent cyclization steps are carried out under controlled conditions to form the pyridine ring.
- Functionalization : Final modifications introduce amino and chlorophenyl groups to achieve the desired structure.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Compounds derived from similar thiazolo-pyridine structures exhibited antifungal activity against Candida species and selective action against Micrococcus luteus .
Antidiabetic Properties
Recent studies have evaluated the anti-diabetic potential of thiazolo[3,2-a]pyridine derivatives, including our compound of interest. Molecular docking studies revealed strong interactions with the enzyme α-amylase:
- The best-performing derivatives showed docking scores around -7.43 kcal/mol .
- These compounds effectively inhibited α-amylase activity, suggesting their potential as therapeutic agents for diabetes management.
Cytotoxicity
The cytotoxic effects of this compound were assessed using MTT assays on various cell lines:
- Results indicated significant cytotoxicity against cancer cell lines while being less toxic to normal cells .
- The structure-activity relationship (SAR) analysis highlighted that modifications to the chlorophenyl group could enhance cytotoxic effects.
The biological activity is believed to stem from multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes such as α-amylase and DNA gyrase.
- Receptor Interaction : It may interact with neurotransmitter systems affecting GABA receptors, leading to sedative effects .
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that can contribute to their overall efficacy in biological systems.
Study 1: Antimicrobial Efficacy
A series of thiazolo[4,5-b]pyridines were synthesized and tested for their antimicrobial properties. Compound 3g showed a significant inhibition zone against E. coli, comparable to ciprofloxacin .
Study 2: Anti-diabetic Potential
In a study focusing on anti-diabetic agents, several derivatives were synthesized and tested for their ability to inhibit α-amylase. The most effective compound demonstrated a docking score indicative of strong binding affinity .
Data Summary
| Compound | Activity Type | MIC (μM) | Cytotoxicity | Notes |
|---|---|---|---|---|
| 3g | Antimicrobial | 0.21 | Moderate | Effective against Gram-negative bacteria |
| 4e | Anti-diabetic | N/A | Low | Strong α-amylase inhibitor |
Q & A
Q. Q1. What are the established synthetic routes for 5-amino-7-(2-chlorophenyl)-2H,3H,7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving substituted pyridine precursors and thiazolo moieties. For example:
- Cyclization with thioamide intermediates : Reacting 2-chlorophenyl-substituted pyridine derivatives with thiourea under reflux in ethanol, followed by nitrile group introduction via Knoevenagel condensation .
- Microwave-assisted synthesis : Shortens reaction time (e.g., 30–60 minutes) and improves yield (75–85%) compared to traditional heating .
- Key variables : Solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., piperidine for Knoevenagel steps) critically affect purity and yield.
Q. Q2. How is the compound structurally characterized, and what analytical techniques are most reliable?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.2 ppm for 2-chlorophenyl) and nitrile carbons (δ 115–120 ppm) .
- IR : Confirm amino (–NH₂, ~3350 cm⁻¹) and nitrile (–C≡N, ~2220 cm⁻¹) groups .
- X-ray crystallography : Resolves thiazolo-pyridine ring conformation and dihedral angles between substituents (e.g., 2-chlorophenyl orientation) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the regioselectivity of the thiazolo[3,2-a]pyridine ring formation?
Methodological Answer:
- Electrophilic aromatic substitution : The 2-chlorophenyl group directs cyclization to the para position due to electron-withdrawing effects, favoring thiazolo ring closure at C7 .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies for competing pathways, identifying steric hindrance from the chloro substituent as a selectivity driver .
- Experimental validation : Isotopic labeling (e.g., ¹⁵N tracing) confirms nitrogen migration during cyclization .
Q. Q4. How do substituent variations (e.g., chloro vs. methoxy) impact the compound’s reactivity and pharmacological potential?
Methodological Answer:
-
Structure-activity relationship (SAR) :
Substituent Effect on Reactivity Biological Activity Reference 2-Chlorophenyl Stabilizes ring conformation Enhanced kinase inhibition 3-Methoxyphenyl Increases solubility Reduced cytotoxicity -
Pharmacological screening : Use in vitro assays (e.g., kinase inhibition) to correlate substituent electronic profiles (Hammett constants) with activity .
Q. Q5. How can computational methods optimize the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 kinase), identifying favorable hydrogen bonds between the amino group and Glu81 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, tracking RMSD values (<2 Å for stable binding) .
- QSAR modeling : Derive predictive equations using descriptors like logP and polar surface area to prioritize derivatives for synthesis .
Data Analysis and Contradictions
Q. Q6. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar routes?
Methodological Answer:
- Reproducibility checks : Control moisture levels (use molecular sieves) and oxygen exclusion (argon atmosphere) to minimize side reactions .
- Advanced analytics : Use HPLC-MS to detect trace impurities (e.g., uncyclized intermediates) that reduce yield .
- Case study : reports 80% yield under microwave conditions, while achieves 60% with conventional heating—suggesting thermal degradation in the latter .
Q. Q7. Why do X-ray structures show variable dihedral angles for the 2-chlorophenyl group across studies?
Methodological Answer:
- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) in the lattice distort substituent orientation .
- Temperature during crystallization : Lower temperatures (e.g., 4°C) favor tighter packing and smaller dihedral angles .
- Validation : Compare with gas-phase DFT-optimized structures to isolate intrinsic conformational preferences .
Methodological Best Practices
Q. Q8. What strategies improve the reproducibility of spectroscopic data for this compound?
Methodological Answer:
- Standardized protocols :
- NMR : Use deuterated DMSO-d₆ for consistent solvent shifts and 128 scans for signal-to-noise ratio >50:1 .
- IR : Prepare KBr pellets with 1% sample concentration to avoid saturation .
- Cross-lab validation : Share raw data (e.g., FID files for NMR) via platforms like Zenodo for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
